molecular formula C11H8BrNO3 B13160251 6-Bromo-2-methoxyquinoline-3-carboxylic acid

6-Bromo-2-methoxyquinoline-3-carboxylic acid

Cat. No.: B13160251
M. Wt: 282.09 g/mol
InChI Key: SKJVXOJETSDSQD-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxyquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and a carboxylic acid group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxyquinoline-3-carboxylic acid typically involves the bromination of 2-methoxyquinoline-3-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted quinoline derivatives.

    Oxidation Reactions: Formation of quinoline N-oxides.

    Coupling Reactions: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxyquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methoxyquinoline-3-carboxylic acid is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

6-bromo-2-methoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C11H8BrNO3/c1-16-10-8(11(14)15)5-6-4-7(12)2-3-9(6)13-10/h2-5H,1H3,(H,14,15)

InChI Key

SKJVXOJETSDSQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)C(=O)O

Origin of Product

United States

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